ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound with the molecular formula C12H10N6O4 . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitro-1H-pyrazole-5-carboxylic acid with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide.
Major Products
Reduction: The major product is the corresponding amino derivative.
Hydrolysis: The major product is the carboxylic acid derivative.
Scientific Research Applications
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Purine analogues: Structurally similar to pyrazolo[1,5-a]pyrimidines and also exhibit significant biological activities.
Uniqueness
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the ethyl ester moiety allows for targeted modifications, enhancing its potential as a versatile scaffold in drug design .
Biological Activity
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C12H10N6O4
- Molecular Weight : 302.25 g/mol
- Structural Features : The compound features both pyrazole and pyrimidine rings, with an ethyl ester group and a nitro substituent on the pyrazole ring, contributing to its unique chemical properties and potential biological activities .
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by mimicking natural substrates, effectively blocking their active sites. This mechanism is crucial for its anti-cancer properties .
- Target Interactions : Interaction studies have shown that this compound can bind effectively with various biological targets such as CDK2 and TRKA kinases, which are critical in cancer cell proliferation .
Anticancer Potential
The potential anticancer activity of this compound has been assessed through various studies:
- In Vitro Studies : The compound was evaluated against a panel of 60 human cancer cell lines representing various cancer types. Results indicated a significant growth inhibition percentage (GI%) across multiple cell lines, showcasing its broad-spectrum anticancer activity .
- IC50 Values : In studies focusing on dual inhibition of CDK2 and TRKA kinases, the compound demonstrated IC50 values comparable to established inhibitors, indicating strong inhibitory potential .
Enzymatic Activity
The compound's ability to inhibit key enzymes has been highlighted in several studies:
- Kinase Inhibition : It has shown effective inhibition against CDK2 (IC50 = 0.09 µM) and TRKA (IC50 = 0.45 µM), positioning it as a promising candidate for further development in cancer therapy .
Study 1: Dual Inhibition of Kinases
In a study assessing the dual inhibition potential of pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to exhibit potent inhibitory activity against both CDK2 and TRKA kinases. The study involved molecular docking simulations to explore binding modes and compared them with known inhibitors .
Study 2: Antiproliferative Effects
Another significant study evaluated the antiproliferative effects of this compound across a diverse set of human carcinoma cell lines. The findings indicated that the compound achieved a mean GI% of approximately 43.9% across tested cell lines, underscoring its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To illustrate the versatility and unique characteristics of this compound within its chemical class, a comparative table is provided below:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Chlorine substitution | Known for antimicrobial properties |
7-methylpyrazolo[1,5-a]pyrimidin-3-carboxylic acid | Methyl group substitution | Exhibits anti-inflammatory activity |
4-amino-pyrazolo[1,5-a]pyrimidine | Amino group substitution | Potential as an antitumor agent |
This table highlights the structural diversity within the pyrazolo[1,5-a]pyrimidine class while emphasizing the distinct attributes brought by the nitro group and ethoxy functionality in this compound.
Properties
IUPAC Name |
ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4/c1-2-22-12(19)8-4-15-17-6-7(3-13-11(8)17)10-9(18(20)21)5-14-16-10/h3-6H,2H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAPDPDGWQHFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=C(C=NN3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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